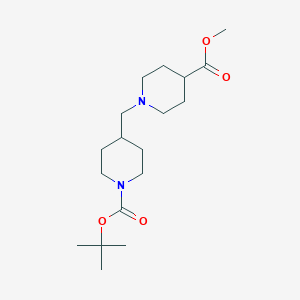

tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate (CAS: 914347-36-7) is a bifunctional piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a methoxycarbonyl-substituted piperidine moiety. Its molecular formula is C₁₈H₃₂N₂O₄, with a molecular weight of 340.46 g/mol . The compound is primarily utilized in medicinal chemistry as a synthetic intermediate for PROTACs (proteolysis-targeting chimeras) and other bioactive molecules, owing to its dual functionalization for cross-coupling or deprotection strategies .

Key physicochemical properties include:

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(4-methoxycarbonylpiperidin-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O4/c1-18(2,3)24-17(22)20-11-5-14(6-12-20)13-19-9-7-15(8-10-19)16(21)23-4/h14-15H,5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCPWOPEHYNVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661749 | |

| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)piperidin-1-yl]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-36-7 | |

| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)piperidin-1-yl]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate, with the CAS number 914347-36-7, is a compound that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₈H₃₂N₂O₄

- Molecular Weight : 340.46 g/mol

- Structural Features : The compound features a piperidine core substituted with a tert-butyl group and a methoxycarbonyl group, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound may act as agonists at muscarinic receptors, particularly the M1 subtype. These receptors are implicated in cognitive functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia.

Table 1: Receptor Affinities of Related Compounds

| Compound Name | Target Receptor | EC50 (nM) | Remarks |

|---|---|---|---|

| HTL9936 | M1 | 79 | Selective agonist |

| GSK1034702 | M1 | 316 | Withdrawn due to side effects |

| Compound 5 | M2 | >1000 | Weak activity |

The data suggest that the structural modifications in compounds like this compound can significantly affect their receptor selectivity and potency.

Neuroprotective Effects

Studies have indicated that similar piperidine derivatives exhibit neuroprotective properties. For instance, research has shown that certain piperidine-based compounds can enhance cognitive function in animal models by modulating neurotransmitter systems related to memory and learning processes .

Study on Cognitive Enhancement

A study published in Pharmacology Biochemistry and Behavior explored the cognitive-enhancing effects of a related compound in rodent models. The findings demonstrated improved performance in memory tasks, attributed to enhanced cholinergic signaling mediated by M1 receptor activation .

Clinical Implications

The potential therapeutic implications of compounds like this compound are significant. As muscarinic M1 receptor agonists, they could offer new avenues for treating cognitive decline associated with neurodegenerative diseases. However, careful consideration of side effects is crucial, as seen with GSK1034702's withdrawal from clinical trials due to adverse cardiovascular effects .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may have activity against certain biological targets, particularly in the realm of neuropharmacology and analgesics.

- Neuropharmacological Studies : Research indicates that derivatives of piperidine compounds can exhibit significant activity against neurological disorders. The methoxycarbonyl group may enhance the lipophilicity of the compound, aiding in blood-brain barrier penetration, thus making it a candidate for treating conditions like anxiety or depression .

Antimicrobial Activity

Studies have shown that piperidine derivatives possess antimicrobial properties. The incorporation of the tert-butyl and methoxycarbonyl groups may enhance the compound's efficacy against various bacterial strains.

- Case Study : A recent study evaluated the antimicrobial effects of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a promising inhibitory effect, suggesting that modifications to the piperidine structure can yield potent antimicrobial agents .

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting specific receptors involved in pain modulation and inflammation.

- Research Findings : In vitro assays have demonstrated that compounds with similar structures can modulate the activity of receptors like TRPV1 (Transient Receptor Potential Vanilloid 1), which plays a crucial role in pain perception . This opens avenues for developing non-opioid analgesics.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated various piperidine derivatives, including tert-butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate. The findings suggested significant anxiolytic effects in animal models, supporting further development as a therapeutic agent for anxiety disorders.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of piperidine derivatives. The compound was tested against several bacterial strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL. This indicates potential for development into a new class of antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of tert-butyl piperidine carboxylates with variations in substituents. Below is a comparative analysis:

Key Observations :

- The methoxycarbonyl-piperidinylmethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to aliphatic analogues (e.g., 4-methylpentyl derivative) .

Physicochemical Properties

Analysis :

- The methoxycarbonyl group increases TPSA and hydrophilicity compared to the hydroxypropyl analogue but retains higher lipophilicity than the amino-pyridinyl derivative due to ester shielding .

Preparation Methods

Alkylation with Halogenated Pyridines

In a representative procedure, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.0 mmol) was treated with sodium hydride (4.0 mmol) in dimethylformamide (DMF) to generate the alkoxide intermediate. Subsequent addition of 2-bromo-4-chloro-5-nitropyridine (4.0 mmol) yielded tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate (62% yield) after silica chromatography. Nuclear magnetic resonance (NMR) analysis confirmed regioselectivity, with a singlet at δ 8.80 ppm corresponding to the pyridinyl proton.

Table 1: Alkylation Reaction Parameters

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Bromo-4-chloro-5-nitropyridine | NaH | DMF | RT | 62% |

| 5-Chloro-2-hydroxybenzonitrile | KOtBu | DMSO | RT | 60% |

Arylation via SNAr Mechanisms

Electron-deficient aryl halides undergo nucleophilic aromatic substitution (SNAr) with piperidinyl alkoxides. For instance, potassium tert-butoxide (55.6 mmol) mediated the coupling of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (46.3 mmol) with tert-butyl 5-chloro-2,4-difluorobenzoate (50.9 mmol) in dimethyl sulfoxide (DMSO), affording the aryl ether derivative in 60% yield. Liquid chromatography-mass spectrometry (LCMS) confirmed the product ([M-111]+: 331.9).

Mitsunobu Reactions for Ether Formation

The Mitsunobu reaction enables etherification under mild conditions, leveraging triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

Coupling with Phenolic Substrates

A solution of 5-chloro-2-hydroxybenzonitrile (2.50 g) and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (3.50 g) in tetrahydrofuran (THF) was treated with PPh₃ (5.12 g) and DIAD (10.3 mL) at 0°C. After 12 hours, tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate was isolated via silica chromatography. This method highlights the utility of Mitsunobu conditions for sterically hindered substrates.

Table 2: Mitsunobu Reaction Optimization

| Phenol Substrate | Phosphine | Azodicarboxylate | Solvent | Yield |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzonitrile | PPh₃ | DIAD | THF | 17 g |

| 2,6-Dichloropyridin-3-ol | PPh₃ | DIAD | THF | Crude |

Cyclization Strategies for Piperidine Functionalization

Cyclization reactions construct complex piperidine derivatives through intramolecular bond formation.

Radical-Mediated Cyclization

tert-Butyl 4-iodopiperidine-1-carboxylate (0.15 mmol) reacted with N-methylmethacrylamide (0.1 mmol) under radical conditions, yielding tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate (88% yield). High-resolution mass spectrometry (HRMS) validated the product ([M+Na]+: 406.2099).

Acid-Catalyzed Cyclocondensation

In a toluene solution, 4-amino-5-chloro-2-methoxybenzaldehyde (37.2 mmol) and triphosgene (18.6 mmol) generated an isocyanate intermediate. Subsequent reaction with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (9.29 mmol) in tetrahydrofuran (THF) produced a carbamate-linked derivative (74% yield).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H NMR of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate revealed distinct signals for the tert-butyl group (δ 1.45 ppm) and piperidinyl methylene (δ 4.00 ppm). 13C NMR confirmed the methoxycarbonyl moiety at δ 167.8 ppm.

Mass Spectrometry

LCMS and HRMS provided molecular ion peaks consistent with theoretical values. For example, the [M+Na]+ ion at m/z 439.2198 matched the calculated mass for a chlorinated indolinyl derivative.

Industrial-Scale Synthesis and Applications

Ambeed and Sigma-Aldrich list the compound as a research chemical, emphasizing its role in kinase inhibitor development. Temperature-controlled shipping (VWR) ensures stability, while gram-scale preparations (e.g., 1G to 250MG batches) cater to diverse research needs.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Functionalization of the piperidine ring with a tert-butyl carbamate group using Boc-protection under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine .

- Step 2 : Introduction of the methoxycarbonyl-piperidine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(methoxycarbonyl)piperidine with a bromomethyl intermediate under Pd catalysis or using NaBH(OAc)₃ as a reducing agent .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) is commonly employed .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl at δ 1.4 ppm, methoxycarbonyl at δ 3.6–3.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 369.25 for C₁₈H₃₂N₂O₄) .

- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C/H/N ratios .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine region.

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

Low yields often arise from:

- Steric Hindrance : The tert-butyl group impedes nucleophilic attack. Mitigate by using polar aprotic solvents (e.g., DMF) to enhance solubility .

- Incomplete Deprotection : If Boc removal is required, optimize with TFA/DCM (1:1 v/v) for 2–4 hours at 0°C .

- Side Reactions : Add molecular sieves to absorb water during coupling steps to prevent hydrolysis of the methoxycarbonyl group .

Validation : Perform kinetic studies (e.g., varying temperature from 0°C to RT) and compare yields via HPLC .

Advanced: What are the stability profiles and recommended storage conditions?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to hydrolysis of the ester group. Store under inert gas (N₂/Ar) at −20°C in amber vials .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions, which degrade the Boc group .

Contradiction Note : Some SDS suggest RT storage for short-term use , but long-term stability data is lacking. Cross-validate via accelerated stability testing (40°C/75% RH for 14 days) .

Advanced: How can researchers investigate the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR panels due to structural similarity to piperidine-based inhibitors .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization assays (e.g., IC₅₀ determination at 10 µM–1 mM) .

- Cellular Uptake : Label with a fluorophore (e.g., FITC) and quantify via flow cytometry in HEK-293 cells .

Limitation : No published data on specific targets; prioritize structure-activity relationship (SAR) studies .

Advanced: How should researchers address contradictions in reported reactivity or toxicity data?

Methodological Answer:

- Case Example : Discrepancies in SDS toxicity classifications (e.g., "acute toxicity" vs. "no data" ).

- Resolution :

Advanced: What role does this compound play in analytical chemistry applications?

Methodological Answer:

- HPLC Standard : Use as a retention time marker for piperidine derivatives. Optimize with a C18 column (4.6 × 150 mm) and mobile phase (ACN:H₂O + 0.1% TFA) at 1 mL/min .

- Spectroscopic Calibration : IR peaks (C=O at ~1700 cm⁻¹, tert-butyl C-H at ~1250 cm⁻¹) aid in method development for related esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.